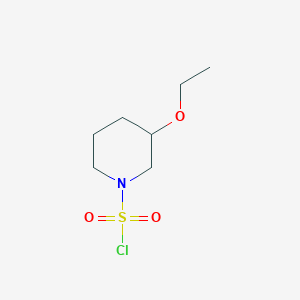
3-Ethoxypiperidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxypiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C7H14ClNO3S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 3-Ethoxypiperidine-1-sulfonyl chloride typically involves the reaction of 3-ethoxypiperidine with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to enhance yield and safety .
Chemical Reactions Analysis
3-Ethoxypiperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction:
Hydrolysis: In the presence of water, it can hydrolyze to form 3-ethoxypiperidine and sulfur dioxide.
Scientific Research Applications
3-Ethoxypiperidine-1-sulfonyl chloride is used in scientific research for various applications:
Organic Synthesis: It serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules, which can be further transformed into other functional groups.
Pharmaceuticals: Piperidine derivatives, including this compound, are important in the synthesis of pharmaceuticals due to their biological activity.
Material Science: It can be used in the modification of polymers to introduce sulfonyl groups, enhancing the material’s properties.
Mechanism of Action
The mechanism of action of 3-Ethoxypiperidine-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
3-Ethoxypiperidine-1-sulfonyl chloride can be compared with other sulfonyl chlorides and piperidine derivatives:
Piperidine-1-sulfonyl chloride: Similar in structure but lacks the ethoxy group, which can influence its reactivity and applications.
Methanesulfonyl chloride: A simpler sulfonyl chloride that is widely used in organic synthesis but lacks the piperidine ring, making it less versatile in certain applications.
Benzenesulfonyl chloride: Contains an aromatic ring instead of the piperidine ring, leading to different reactivity and applications.
These comparisons highlight the unique combination of the piperidine ring and the sulfonyl chloride group in this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H14ClNO3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
3-ethoxypiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO3S/c1-2-12-7-4-3-5-9(6-7)13(8,10)11/h7H,2-6H2,1H3 |
InChI Key |
LZALRPAZLYDJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCN(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


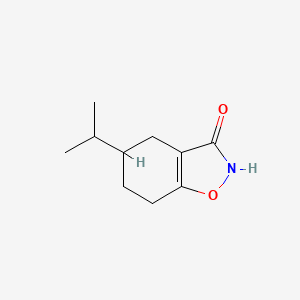
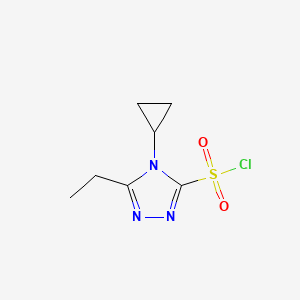
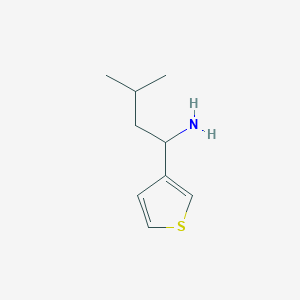

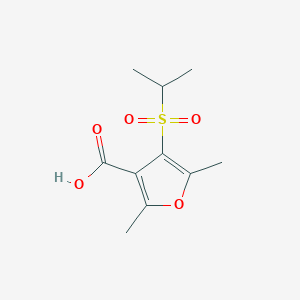
![1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13228238.png)
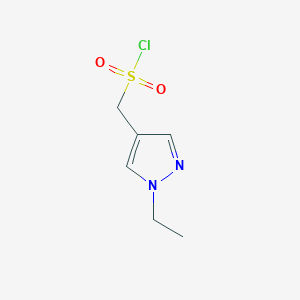
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B13228249.png)
![2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13228251.png)
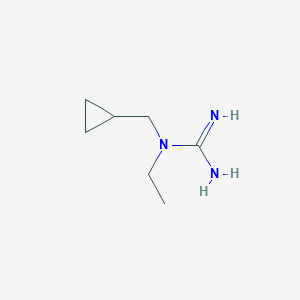
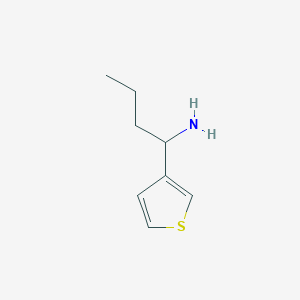
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine](/img/structure/B13228284.png)
![2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol](/img/structure/B13228297.png)
![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole](/img/structure/B13228299.png)
